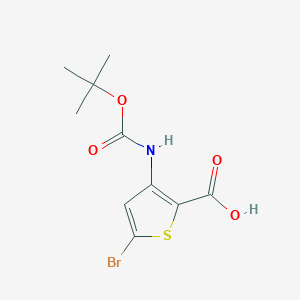
5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid
説明
The compound of interest, 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid, is a chemical entity that appears to be related to a family of thiophene derivatives. These derivatives are known for their potential pharmacological activities and are often used as intermediates in the synthesis of more complex molecules. The papers provided discuss related compounds and their synthesis, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, involves a novel and efficient route that includes a selective Sandmeyer reaction. This reaction is part of a two-step process that yields good results and provides a versatile method for creating a variety of aryl-substituted pyrazole derivatives . Although the exact synthesis of 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities between pyrazole and thiophene derivatives.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their biological activity. In the case of anti-tubercular compounds, the 2-amino-5-phenylthiophene-3-carboxylic acid scaffold has been identified as a promising template for drug development . The presence of substituents on the thiophene ring, such as the bromo group and the tert-butoxycarbonyl amino group in the compound of interest, is likely to influence its binding affinity and overall biological activity. Molecular docking simulations, as performed in the study of anti-tubercular thiophene derivatives, could provide insights into the probable binding modes of similar compounds .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions depending on the functional groups attached to the ring. For instance, brominated furan derivatives, which share some reactivity due to the presence of a halogen on a heterocyclic ring, can react with nucleophilic agents to form tertiary amines or corresponding sulfides . These reactions are indicative of the potential transformations that the bromo group in 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid might undergo, leading to the formation of new compounds with different properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. Although the specific properties of 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid are not provided, related compounds with bromo and amino groups have been shown to possess moderate activity against drug-resistant tuberculosis strains and low toxicity, which suggests favorable pharmacokinetic properties . These properties are essential for the development of new drugs and can be further investigated through experimental studies.
科学的研究の応用
Asymmetric Synthesis and Chemical Studies
5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid plays a significant role in asymmetric synthesis and chemical studies. It's involved in the synthesis of various organic compounds, showcasing its versatility in organic chemistry. Key studies in this area include the development of new methods for asymmetric synthesis of α-amino acids and the preparation of novel amino acids containing the benzo[b]thiophene moiety, which are critical for advancing pharmaceutical and chemical research (Williams et al., 2003); (Abreu et al., 2003).
Synthesis of Electrophosphorescent Materials
This compound is also used in the synthesis of electrophosphorescent materials, indicating its potential in the field of material science. For example, the synthesis of 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, a new electrophosphorescent intermediate, highlights its utility in creating materials for electronic and optoelectronic devices (Kong-qiang, 2005).
Antimicrobial and Antifungal Research
Thiophene-containing compounds like 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid have been found to exhibit notable antimicrobial and antifungal activities. This makes them valuable for developing new pharmaceuticals and studying biological systems (Mabkhot et al., 2017).
Linker for Solid-Phase Synthesis of Peptide Carboxylic Acids
This compound is used as a linker in the solid-phase synthesis of peptide carboxylic acids. It enables the synthesis of free and tert-butyl-protected peptides, which are crucial in peptide research and drug development (Isidro-Llobet et al., 2008).
Pharmaceutical Intermediate Synthesis
In pharmaceutical manufacturing, this compound is used as an intermediate. For instance, it's involved in the production of arotinolol hydrochloride, demonstrating its relevance in the synthesis of complex pharmaceutical products (Hongbin et al., 2011).
特性
IUPAC Name |
5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-10(2,3)16-9(15)12-5-4-6(11)17-7(5)8(13)14/h4H,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPISYOCEOSVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621009 | |
| Record name | 5-Bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid | |
CAS RN |
494833-77-1 | |
| Record name | 5-Bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

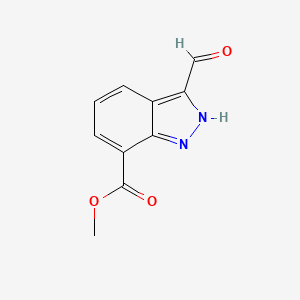
![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)
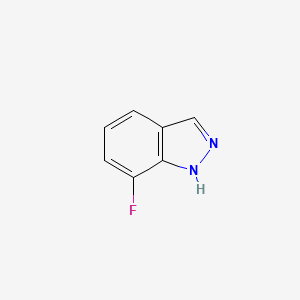
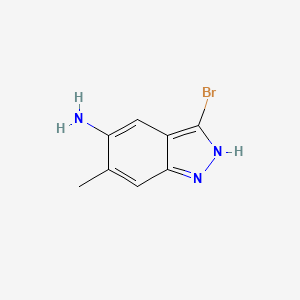
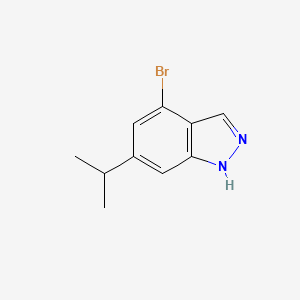
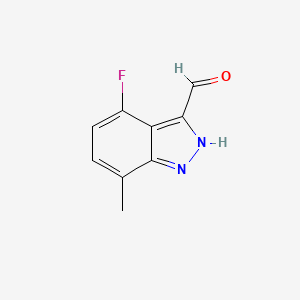
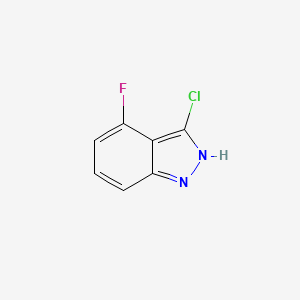
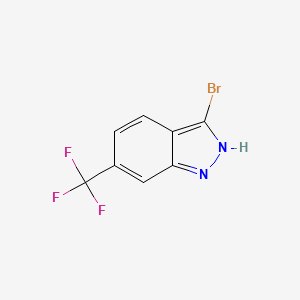
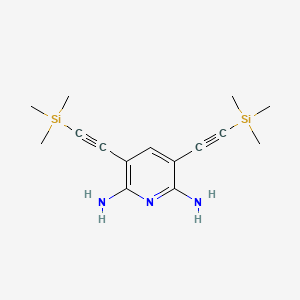
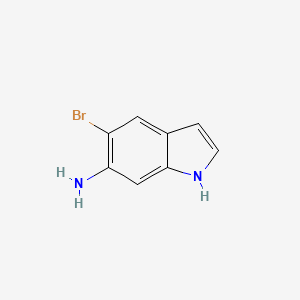
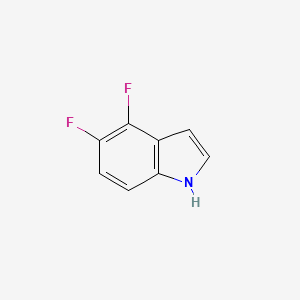
![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)
![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)